![molecular formula C21H22N2 B277678 N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine
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Overview
Description
N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine, commonly referred to as QNB, is a synthetic compound that has been widely used in scientific research. QNB belongs to the class of compounds known as acridines, which are known for their diverse biological activities. QNB has been used in a variety of scientific studies, including those related to neuroscience, pharmacology, and biochemistry.
Mechanism of Action
QNB acts as a competitive antagonist of acetylcholine receptors. It binds to the same site on the receptor as acetylcholine, but does not activate the receptor. This results in a blockage of the receptor, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
QNB has a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, QNB can cause a decrease in heart rate and blood pressure. At higher concentrations, QNB can cause seizures, convulsions, and respiratory failure. QNB has also been shown to induce apoptosis in certain cell types.
Advantages and Limitations for Lab Experiments
QNB has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available from commercial sources. It has a high affinity for acetylcholine receptors, which makes it a useful tool for studying these receptors. However, QNB also has several limitations. It is highly toxic and must be handled with care. It can also be difficult to work with due to its low solubility in water.
Future Directions
There are several potential future directions for research involving QNB. One area of interest is the development of new compounds that interact with acetylcholine receptors. Another area of interest is the use of QNB as a tool to study the role of acetylcholine receptors in disease states, such as Alzheimer's disease. Additionally, QNB could be used as a probe to study the structure and function of other receptor types.
Synthesis Methods
QNB can be synthesized using a variety of methods, but the most common method involves the reaction of 4-quinolinecarboxaldehyde with 4-bromo-1-butene in the presence of a palladium catalyst. The resulting compound is then reduced with sodium borohydride to yield QNB.
Scientific Research Applications
QNB has been used in a variety of scientific research applications, including neuroscience, pharmacology, and biochemistry. In neuroscience, QNB has been used as a tool to study the function of acetylcholine receptors in the brain. In pharmacology, QNB has been used as a reference compound to evaluate the potency of other compounds that interact with acetylcholine receptors. In biochemistry, QNB has been used as a probe to study the structure and function of acetylcholine receptors.
properties
Molecular Formula |
C21H22N2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-butyl-4-[(Z)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C21H22N2/c1-2-3-15-22-19-12-9-17(10-13-19)8-11-18-14-16-23-21-7-5-4-6-20(18)21/h4-14,16,22H,2-3,15H2,1H3/b11-8- |
InChI Key |
JDUMWEWAAWFYTD-FLIBITNWSA-N |
Isomeric SMILES |
CCCCNC1=CC=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23 |
SMILES |
CCCCNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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